2',5'-Arabinosylcytidine monophosphate

Description

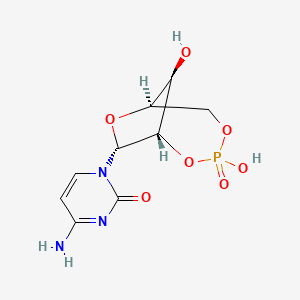

2',5'-Arabinosylcytidine monophosphate (CAS 15466-01-0) is a cyclic nucleotide derivative characterized by a cytosine base linked to an arabinose sugar with a cyclic phosphate bridge between the 2' and 5' hydroxyl groups . This structural configuration distinguishes it from linear monophosphate nucleotides and other cyclic nucleotides like adenosine 3',5'-cyclic monophosphate (cAMP). The compound’s bicyclic structure (2,4,7-trioxa-3-phosphabicyclo[4.2.1]nonane backbone) contributes to unique physicochemical and enzymatic properties .

Properties

CAS No. |

15466-01-0 |

|---|---|

Molecular Formula |

C9H12N3O7P |

Molecular Weight |

305.18 g/mol |

IUPAC Name |

4-amino-1-[(1S,6R,8R,9R)-3,9-dihydroxy-3-oxo-2,4,7-trioxa-3λ5-phosphabicyclo[4.2.1]nonan-8-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-7-6(13)4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6-,7+,8-/m1/s1 |

InChI Key |

LJUWTVBYCRNHME-CCXZUQQUSA-N |

SMILES |

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)OP(=O)(O1)O)O |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=NC3=O)N)OP(=O)(O1)O)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)OP(=O)(O1)O)O |

Synonyms |

2',5'-arabinosylcytidine monophosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Phosphate Position | Molecular Formula | Molecular Weight (g/mol) | Sugar Type |

|---|---|---|---|---|

| 2',5'-Arabinosylcytidine monophosphate | Cyclic 2',5' | C₁₄H₁₇N₂O₆P | 340.27 | Arabinose |

| Cytarabine monophosphate (ara-CMP) | Linear 5' | C₉H₁₄N₃O₈P | 323.20 | Arabinose |

| Cytidine 5'-monophosphate (CMP) | Linear 5' | C₉H₁₄N₃O₈P | 323.20 | Ribose |

| Adenosine 3',5'-cyclic monophosphate (cAMP) | Cyclic 3',5' | C₁₀H₁₂N₅O₆P | 329.21 | Ribose |

Enzymatic Stability and Metabolism

- This compound: The cyclic 2',5' linkage is resistant to hydrolysis by 3',5'-specific phosphodiesterases, which typically degrade cAMP . This resistance may prolong its intracellular half-life compared to linear analogs.

- ara-CMP : Converted to cytarabine triphosphate by cellular kinases, enabling incorporation into DNA and chain termination in rapidly dividing cells (e.g., leukemia) .

- CMP : Hydrolyzed by phosphatases to cytidine, limiting its bioavailability; serves as a precursor in nucleotide metabolism .

- cAMP : Rapidly degraded by 3',5'-phosphodiesterases, regulating transient signaling responses .

Research Findings

- Arabinonucleoside 5'-triphosphates (e.g., ara-CTP) exhibit weaker DNA polymerase inhibition compared to 2',3'-dideoxy derivatives, suggesting arabinose configuration alone is insufficient for high efficacy .

- Cyclic nucleotides like cAMP demonstrate the importance of phosphate positioning in signaling specificity and enzymatic regulation, a principle applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.